molecular formula C6H9NO B057270 2-Acetyl-1-pyrroline CAS No. 85213-22-5

2-Acetyl-1-pyrroline

Cat. No.: B057270
CAS No.: 85213-22-5
M. Wt: 111.14 g/mol
InChI Key: DQBQWWSFRPLIAX-UHFFFAOYSA-N
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Description

2-Acetyl-1-pyrroline (2-AP) is a potent aroma compound renowned for its role as the characteristic scent of fragrant rice varieties such as jasmine and basmati, as well as its contribution to the aroma of white bread crust and popcorn. Its exceptional sensory properties stem from its remarkably low odor threshold, making it a critical molecule of interest in flavor chemistry and food science research. The primary mechanism of action for 2-AP is its interaction with olfactory receptors, where its specific molecular structure, featuring a cyclic enone system, triggers a strong savory, roasty, and popcorn-like perception. In research settings, this compound is extensively utilized for the sensory analysis and quality control of food products, the study of Maillard reaction pathways and flavor biosynthesis in plants, and as a high-value standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS). Furthermore, its applications extend to plant biology for investigating the genetic and environmental factors that influence aroma development in cereals. This compound provides researchers with a key tool for decoding the complex relationships between chemical structure, sensory perception, and food quality.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBQWWSFRPLIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335080
Record name 2-Acetyl-1-pyrroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow solid; Fishy aroma
Record name 2-Acetyl-1-pyrroline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1593/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

182.00 to 183.00 °C. @ 760.00 mm Hg
Record name 5-Acetyl-3,4-dihydro-2H-pyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in water, Soluble (in ethanol)
Record name 2-Acetyl-1-pyrroline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1593/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

85213-22-5
Record name 2-Acetyl-1-pyrroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85213-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetyl-1-pyrroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-3,4-dihydro-2H-pyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

19.00 °C. @ 760.00 mm Hg
Record name 5-Acetyl-3,4-dihydro-2H-pyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-1-pyrroline undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Flavoring Agent in Food

Overview
2-Acetyl-1-pyrroline is primarily known for its use as a flavoring agent, particularly in rice products. It imparts a unique aroma reminiscent of high-quality aromatic rice varieties such as Basmati and Jasmine.

Key Findings

  • Flavor Enhancement : The compound is utilized to enhance the flavor profile of less aromatic rice varieties, making them more appealing to consumers. It is particularly effective in imparting a "scented" rice flavor to bland varieties like Texas Long Grain .
  • Food Composition : 2-AP can be incorporated into various food products, either directly or as part of seasoning compositions. Its salts can also serve as flavoring agents, broadening its application in the food industry .
Application AreaSpecific UseImpact
Food IndustryFlavoring agent for riceEnhances aroma and consumer appeal
Food ProductsIngredient in seasoning compositionsImproves overall flavor profile
ResearchAroma component identificationAids in controlling insect infestation

Agricultural Applications

Overview
In agriculture, 2-AP plays a crucial role in the cultivation of fragrant rice varieties. Research indicates that specific agricultural practices can enhance the biosynthesis of 2-AP, leading to improved grain quality.

Key Findings

  • Nutrient Management : Studies show that nitrogen application at critical growth stages significantly increases the concentration of 2-AP in rice grains. Enhanced nitrogen levels during the booting stage lead to higher aroma compounds, improving overall rice quality .
  • Proline Treatment : Exogenous application of proline has been shown to enhance the biosynthesis of 2-AP in fragrant rice cultivars. This treatment not only increases 2-AP content but also improves other grain quality parameters .
Agricultural PracticeEffect on 2-AP ConcentrationOutcome
Nitrogen ApplicationIncreases 2-AP levelsImproved aroma and flavor
Proline ApplicationEnhances biosynthesisBetter grain quality and stress resistance

Biochemical Research

Overview
Beyond its culinary uses, 2-AP is a subject of interest in biochemical research due to its role as a bioactive compound.

Key Findings

  • Antioxidant Properties : Research indicates that compounds like 2-AP may possess antioxidant properties, contributing to their potential health benefits .
  • Metabolic Pathways : Studies have explored the metabolic pathways involved in the synthesis of 2-AP, particularly focusing on its precursors such as proline and their regulation under various environmental conditions .
Research FocusAspect StudiedImplications
Antioxidant ActivityPotential health benefitsCould be used in functional foods
Metabolic PathwaysSynthesis regulationInsights into plant stress responses

Case Studies

  • Flavor Enhancement in Rice Products
    • A study demonstrated that incorporating 2-AP into bland rice varieties significantly increased consumer preference due to enhanced aroma and taste .
  • Impact of Nitrogen on Fragrant Rice
    • Research conducted on different nitrogen application rates showed a direct correlation with increased levels of 2-AP in fragrant rice grains, suggesting optimized nutrient management can enhance product quality .
  • Proline's Role in Biosynthesis
    • An experiment involving foliar application of proline revealed that it not only increased the concentration of 2-AP but also improved other quality metrics such as protein content and reduced chalkiness in rice grains .

Mechanism of Action

The mechanism by which 2-Acetyl-1-pyrroline exerts its effects involves its interaction with specific molecular targets and pathways. In plants, its biosynthesis is regulated by enzymes such as proline dehydrogenase and ornithine transaminase. These enzymes facilitate the conversion of precursors like putrescine to this compound . In the context of aroma, the compound interacts with olfactory receptors, triggering the perception of its characteristic scent .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-AP belongs to a class of Maillard reaction-derived flavor compounds. Below is a detailed comparison with structurally or functionally related volatiles:

Table 1: Comparative Analysis of 2-AP and Similar Aroma Compounds

Compound Odor Description Odor Threshold (Air) Occurrence Biosynthetic Pathway Key References
2-Acetyl-1-pyrroline Popcorn-like, pandanus 0.02–0.04 ng L⁻¹ Fragrant rice, coconut, pumpkin leaves Proline metabolism, BADH2 gene
6-Acetyl-1,2,3,4-tetrahydropyridine (6-ATHP) Cracker-like, cereal 0.5–1.0 ng L⁻¹ Bread, heated cereals Maillard reaction
2-Acetyl-2-thiazoline (2-AT) Roasted, meaty 0.1–0.2 ng L⁻¹ Cooked meat, roasted coffee Cysteine/ribose Maillard pathway
5-Acetyl-2,3-dihydro-4H-thiazine (5-ADHT) Meaty, savory 0.3–0.5 ng L⁻¹ Processed meats, fermented foods Strecker degradation of cysteine
Octanal Citrus, fatty 0.7–1.2 ng L⁻¹ Citrus fruits, rice bran Lipid oxidation

Key Findings:

Structural and Functional Uniqueness of 2-AP: Unlike 6-ATHP, 2-AT, and 5-ADHT, which are Maillard reaction products, 2-AP is synthesized via proline metabolism in plants, with its formation suppressed by the functional BADH2 gene .

Odor Potency :

  • 2-AP’s odor threshold is 10–25 times lower than 6-ATHP and 5-ADHT, explaining its dominance in rice aroma despite lower absolute concentrations .

Thermal and Environmental Sensitivity :

  • 2-AP is highly sensitive to milling and storage; lower milling degrees increase its content, while high temperatures (>30°C) reduce it by ~50% . Similar compounds like 2-AT are more stable under heat .

Ecological and Industrial Relevance :

  • 2-AP is naturally abundant in fragrant rice and pandan leaves, whereas 6-ATHP and 5-ADHT are primarily industrial flavor additives .

Biological Activity

2-Acetyl-1-pyrroline (2-AP) is a volatile compound primarily recognized for its role in the aroma of fragrant rice varieties. This compound has garnered significant attention due to its biological activities, particularly in plant physiology, stress responses, and potential health benefits. This article explores the biological activity of 2-AP, supported by recent research findings, case studies, and data tables.

1. Overview of this compound

2-AP is synthesized from precursor amino acids such as proline and ornithine through enzymatic pathways involving several key enzymes, including proline dehydrogenase (ProDH) and ornithine decarboxylase (ODC). Its production is notably influenced by environmental stressors, which can enhance its biosynthesis.

2. Biosynthesis and Regulation

Recent studies have elucidated the regulatory mechanisms underlying 2-AP biosynthesis. For instance, a study demonstrated that exposure to salt stress significantly increased 2-AP levels in aromatic rice cultivars by enhancing the expression of genes related to its biosynthetic pathway. The results showed that salt treatment led to a 2.2-fold increase in 2-AP content in one cultivar and a 1.8-fold increase in another .

Table 1: Effects of Salt Stress on 2-AP Biosynthesis

TreatmentCultivarIncrease in 2-AP ContentProline Content IncreaseODC Activity Increase
ControlA-157BaselineBaselineBaseline
Salt TreatmentA-1572.2-fold29%12%
Salt TreatmentB-3701.8-fold40%35%

3.1 Plant Stress Responses

The role of 2-AP in plant stress responses has been extensively studied. It is suggested that increased levels of 2-AP may enhance stress tolerance in plants by modulating metabolic pathways associated with stress resistance. The application of exogenous proline has been shown to elevate both the activity of ProDH and the transcript levels of related genes, leading to increased biosynthesis of 2-AP under stress conditions .

3.2 Health Benefits and Antioxidant Properties

Emerging research indicates that 2-AP may possess antioxidant properties that contribute to its biological activity. In vitro studies have suggested that compounds like 2-AP can scavenge free radicals, potentially offering protective effects against oxidative stress . However, further research is necessary to fully elucidate these health benefits.

4. Case Studies

Several case studies have highlighted the significance of 2-AP in agricultural practices and food science:

Case Study: Aroma Quality in Fragrant Rice
A study conducted on different rice cultivars demonstrated that environmental factors such as soil moisture significantly affect the aroma quality attributed to 2-AP levels. The findings indicated a direct correlation between moisture levels and the biosynthesis of aroma compounds, suggesting strategies for enhancing rice quality through controlled irrigation practices .

Case Study: Impact on Flavor Profile
In culinary applications, the presence of 2-AP has been linked to the characteristic flavor profiles of various dishes, particularly those utilizing aromatic rice varieties. Understanding its biosynthesis can aid in developing methods to enhance flavor retention during cooking and processing .

5. Conclusion

The biological activity of this compound is multifaceted, influencing plant physiology, stress responses, and potentially offering health benefits through its antioxidant properties. Ongoing research continues to uncover the complexities of its biosynthetic pathways and regulatory mechanisms, paving the way for practical applications in agriculture and food science.

6. Future Directions

Future research should focus on:

  • The detailed molecular mechanisms regulating 2-AP biosynthesis under various environmental conditions.
  • The exploration of potential health benefits associated with dietary intake of foods high in 2-AP.
  • Development of agricultural practices that optimize the production of aromatic compounds in crops.

Q & A

Q. Why do contradictory results arise in 2AP quantification across studies?

  • Methodological Answer : Variability stems from:
  • Sampling protocols : 2AP levels in leaves peak at the booting stage but decline post-anthesis .
  • Extraction artifacts : Thermal degradation during GC analysis can produce false positives; derivatization or low-temperature desorption (e.g., HSSE) mitigates this .
  • Genotype-environment interactions : Supa 5 rice shows 2AP plasticity under nitrogen, while Khao Dawk Mali 105 is less responsive .

Q. How can researchers validate 2AP’s role in aroma without sensory panels?

  • Methodological Answer : Electronic nose (e-nose) systems calibrated with 2AP standards (0.1–1.0 ppm) provide rapid, objective aroma profiling . Cross-validation with GC-MS ensures specificity .

Emerging Research Directions

Q. What novel stabilization strategies improve 2AP retention during food processing?

  • Methodological Answer : Zinc halide complexation (e.g., ZnCl₂) stabilizes 2AP by forming non-volatile adducts, reducing losses during cooking by 40–60% . Starch encapsulation also extends 2AP shelf-life in processed rice products .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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